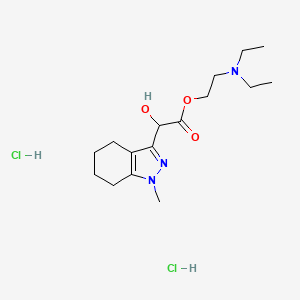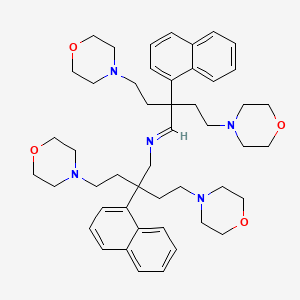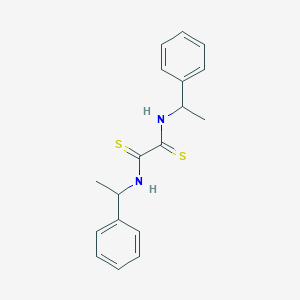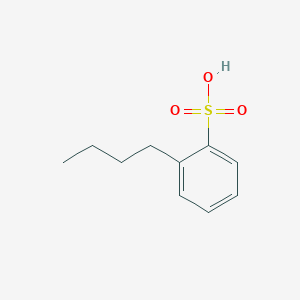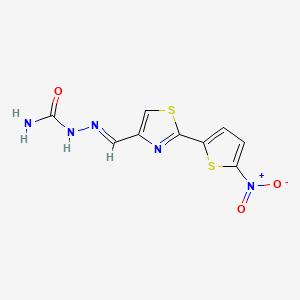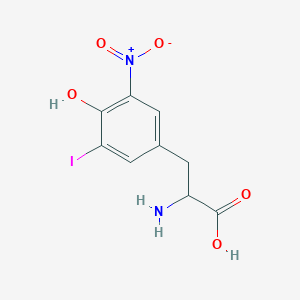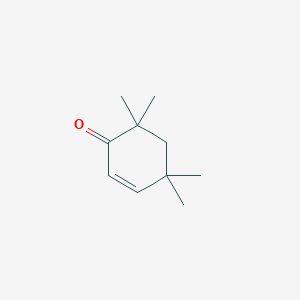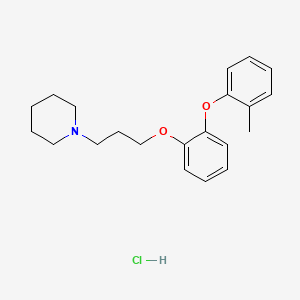
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a propyl chain linked to a phenoxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting o-tolyl alcohol with phenol in the presence of a suitable catalyst.
Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Formation of the Piperidine Ring: The resulting compound is further reacted with piperidine to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the compound into its hydrochloride form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride
- 1-[2-[o-(o-Tolyloxy)phenoxy]propyl]piperidine
Uniqueness
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxy group linked by a propyl chain. This structure imparts specific chemical and biological properties, making it suitable for a wide range of applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
26321-09-5 |
|---|---|
Molekularformel |
C21H28ClNO2 |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
1-[3-[2-(2-methylphenoxy)phenoxy]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-18-10-3-4-11-19(18)24-21-13-6-5-12-20(21)23-17-9-16-22-14-7-2-8-15-22;/h3-6,10-13H,2,7-9,14-17H2,1H3;1H |
InChI-Schlüssel |
BTZYDPJXNWJMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OCCCN3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


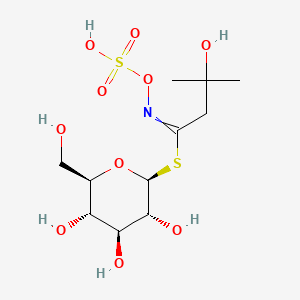
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
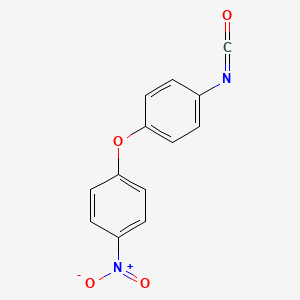
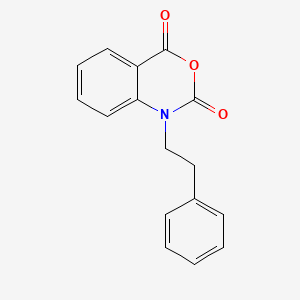
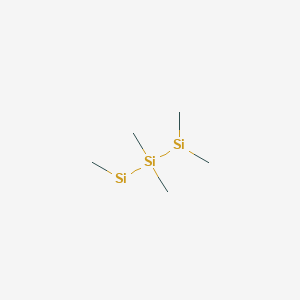
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
